molecular formula C16H21ClN2O3S B1390290 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride CAS No. 1185055-02-0

3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride

Cat. No. B1390290
M. Wt: 356.9 g/mol
InChI Key: IJOJKKQBXDVVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride” is a chemical compound with the molecular formula C16H20N2O3S•HCl and a molecular weight of 356.87 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . Attached to this core is a morpholin-2-yl group and a carboxylic acid group that is further substituted with a 2-methoxy-ethyl-amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.87 and a molecular formula of C16H20N2O3S•HCl .

Scientific Research Applications

  • Chemical Synthesis

    • Benzo[b]thiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis involves an aryne reaction with alkynyl sulfides .
    • The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Biological Evaluation

    • Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .
    • These compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
    • Some compounds displayed high antibacterial activity against S. aureus . Others were found to have potentials to be used as antifungal agents against current fungal diseases .
    • Some benzothiophene derivatives also showed quite high antioxidant capacities .
  • Synthesis of New Alkynes

    • A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .
    • This terminal alkyne, having a special construction, might be a useful precursor for the synthesis of potentially active organic molecules .
  • Antimicrobial Properties

    • Some benzothiophene derivatives displayed high antibacterial activity against S. aureus .
    • Other compounds, such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, were found to have potentials to be used as antifungal agents against current fungal diseases .
  • Antioxidant Capacities

    • Novel benzothiophene derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, showed quite high antioxidant capacities .
    • Their antioxidant capacities surpassed the antioxidant capacity of a universally accepted reference of trolox .
  • Synthesis of Thiadiazolylamine

    • 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine .
    • This synthesis involves condensation with thiosemicarbazide in the presence of POCl3 .
  • Synthesis of Potentially Active Organic Molecules

    • A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .
    • This terminal alkyne, having a special construction, might be a useful precursor for the synthesis of potentially active organic molecules .
  • Treatment of Other Diseases

    • Some heteroaromatic compounds, including benzothiophenes, have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
    • They have potential use in the treatment of other diseases, such as cardiovascular disorders and neurodegenerative diseases.
  • Fluorescence Emission

    • Certain benzo[b]thiophene derivatives have been observed to exhibit fluorescence emission properties .
    • The addition of certain ions resulted in a gradual decrease in fluorescence emission intensity at one wavelength and a gradual increase at another .
  • Synthesis of New Aldehydes

    • A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde has been reported .
    • This compound could serve as a precursor for the synthesis of other organic compounds .

properties

IUPAC Name

N-(2-methoxyethyl)-3-morpholin-2-yl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S.ClH/c1-20-8-7-18-16(19)15-14(12-10-17-6-9-21-12)11-4-2-3-5-13(11)22-15;/h2-5,12,17H,6-10H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOJKKQBXDVVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CC=CC=C2S1)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 2
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 3
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 5
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 6
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride

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